1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol
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Overview
Description
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL is a complex organic compound that features a pyrazole ring and a naphthol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL typically involves the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-naphthol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkyl halides, Lewis acids
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL involves its interaction with specific molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthol moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL
- 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-PHENOL
Uniqueness
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL is unique due to its specific combination of a pyrazole ring and a naphthol moiety, which imparts distinct chemical and biological properties. The presence of the imine linkage allows for versatile reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C18H19N3O |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H19N3O/c1-4-21-13(3)18(12(2)20-21)19-11-16-15-8-6-5-7-14(15)9-10-17(16)22/h5-11,22H,4H2,1-3H3 |
InChI Key |
YTLGJKZUEIFBNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N=CC2=C(C=CC3=CC=CC=C32)O)C |
Origin of Product |
United States |
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